フェンスキシミド

概要

説明

フェンスキシミドは、抗痙攣作用を持つスクシミド系に属します。 主に、意識の消失に関連する1秒間に3サイクルのスパイクと波形のEEGパターンを抑制することにより、失神性(小発作)発作の治療に使用されます . この化合物は、運動皮質における神経伝達を抑制することで、発作の頻度を減少させます .

製法

反応には、通常、80℃で24時間、テトラヒドロフランと水中で触媒として4,4'-ビピリジンと酢酸パラジウム(II)を使用します . この方法により、高純度で効率的なフェンスキシミドが得られます。

科学的研究の応用

Phensuximide has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the behavior of succinimides in various chemical reactions.

Biology: Phensuximide is used in research to understand its effects on neuronal activity and its potential neuroprotective properties.

Medicine: Beyond its use as an anticonvulsant, phensuximide is being investigated for its potential therapeutic effects in other neurological disorders.

Industry: Phensuximide is used in the development of new pharmaceuticals and as a reference standard in quality control processes.

作用機序

フェンスキシミドの正確な作用機序は完全に解明されていません。 失神性発作に関連する1秒間に3サイクルのリズムの生成に重要な役割を果たす抑制性ニューロン系に作用すると考えられています . フェンスキシミドは、脳組織における脱分極誘導性サイクリックAMPおよびサイクリックGMPの蓄積を阻害する可能性があります . この阻害はニューロンの興奮性を低下させ、発作を予防します。

類似の化合物との比較

フェンスキシミドは、エトスクシミドやメトスクシミドなどの他のスクシミド系抗痙攣薬と比較されることが多いです . これらの3つの化合物はすべて、類似の核心構造を共有し、失神性発作の治療に使用されますが、薬物動態学的特性と副作用プロファイルは異なります。 たとえば、

エトスクシミド: 小児における失神性発作の治療に効果的であり、比較的副作用プロファイルが良好です。

メトスクシミド: より重篤な副作用が原因で、あまり使用されず、他の治療が失敗した場合にのみ使用されます。

フェンスキシミドの独自の特性、例えば運動皮質への特異的な作用や環状ヌクレオチド蓄積の阻害能力は、臨床的および研究的設定において貴重な化合物となっています .

生化学分析

Biochemical Properties

Phensuximide interacts with inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Cellular Effects

Phensuximide suppresses the paroxysmal three cycle per second spike and wave EEG pattern associated with lapses of consciousness in petit mal seizures . The frequency of attacks is reduced by depression of nerve transmission in the motor cortex .

Molecular Mechanism

It is believed to act in inhibitory neuronal systems that are important in the generation of the three per second rhythm . Its effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue .

Temporal Effects in Laboratory Settings

It is known that Phensuximide is rapidly and completely absorbed .

Dosage Effects in Animal Models

It is known that Phensuximide is used in the treatment of epilepsy .

Metabolic Pathways

Phensuximide is metabolized in the liver

Transport and Distribution

Phensuximide is rapidly and completely absorbed

Subcellular Localization

It is known that Phensuximide is rapidly and completely absorbed .

準備方法

The reaction typically involves the use of 4,4’-bipyridine and palladium diacetate as catalysts in tetrahydrofuran and water at 80°C for 24 hours . This method yields phensuximide with a high purity and efficiency.

化学反応の分析

フェンスキシミドは、次のようなさまざまな化学反応を起こします。

酸化: フェンスキシミドは酸化されて対応するN-オキシドを形成することができます。

還元: 還元反応によって、フェンスキシミドは対応するアミンに変換することができます。

置換: フェンスキシミドは求核置換反応を起こすことができ、メチル基は他の求核剤と置換することができます。

これらの反応で一般的に使用される試薬には、過酸化水素などの酸化剤、水素化リチウムアルミニウムなどの還元剤、アジ化ナトリウムなどの求核剤などがあります。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

フェンスキシミドは、幅広い科学研究に利用されています。

化学: さまざまな化学反応におけるスクシミドの挙動を研究するためのモデル化合物として使用されます。

生物学: フェンスキシミドは、神経活動に対する影響や潜在的な神経保護作用を理解するための研究に使用されます。

医学: 抗痙攣薬としての用途に加えて、フェンスキシミドは他の神経疾患に対する潜在的な治療効果について研究されています。

産業: フェンスキシミドは、新しい医薬品の開発や品質管理プロセスにおける基準物質として使用されています。

類似化合物との比較

Phensuximide is often compared with other succinimide anticonvulsants, such as ethosuximide and methsuximide . While all three compounds share a similar core structure and are used to treat absence seizures, they differ in their pharmacokinetic properties and side effect profiles. For example:

Ethosuximide: Known for its effectiveness in treating absence seizures in children, it has a relatively favorable side effect profile.

Methsuximide: Less commonly used due to its more severe side effects, it is typically reserved for cases where other treatments have failed.

Phensuximide’s unique properties, such as its specific action on the motor cortex and its ability to inhibit cyclic nucleotide accumulation, make it a valuable compound in both clinical and research settings .

特性

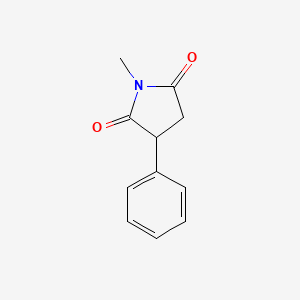

IUPAC Name |

1-methyl-3-phenylpyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-12-10(13)7-9(11(12)14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLWFNJKHKGIJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(C1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023460 | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.21e+00 g/L | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Phensuximide's mechanism of action not understood, but may act in inhibitory neuronal systems that are important in the generation of the three per second rhythm. It's effects may be related to its ability to inhibit depolarization-induced accumulation of cyclic AMP and cyclic GMP in brain tissue. | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

86-34-0 | |

| Record name | Phensuximide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phensuximide [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | phensuccimide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760079 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phensuximide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phensuximide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENSUXIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WVL9C355G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

72 °C | |

| Record name | Phensuximide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00832 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phensuximide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014970 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

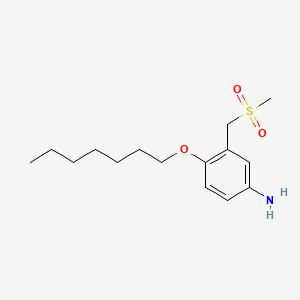

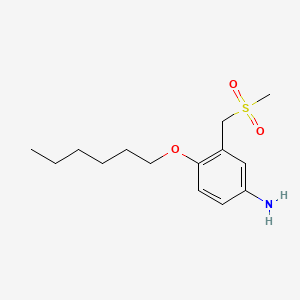

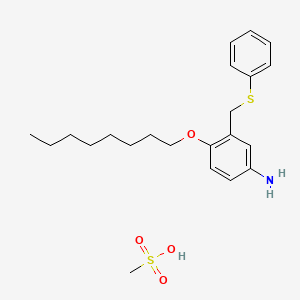

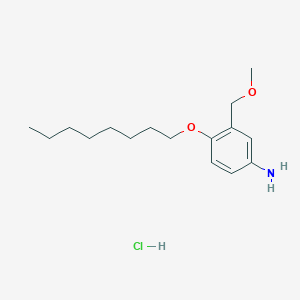

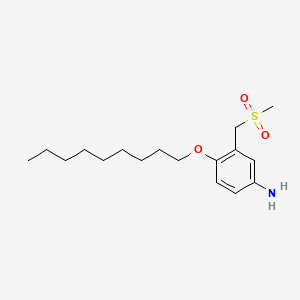

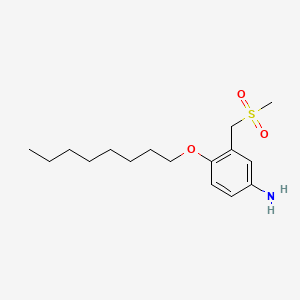

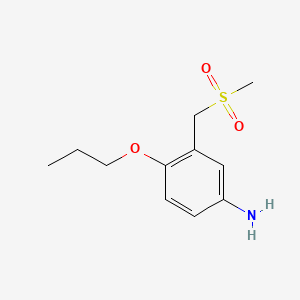

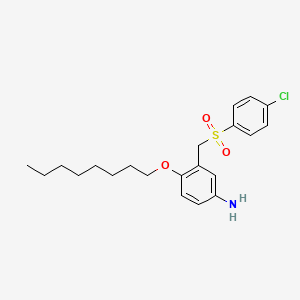

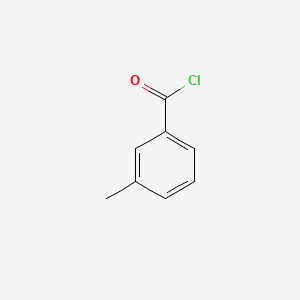

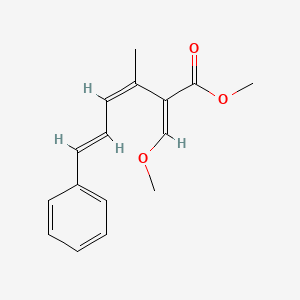

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of phensuximide in managing seizures?

A1: While the precise mechanism of action of phensuximide remains unclear, research suggests that it may exert its anticonvulsant effects by altering neurotransmission mechanisms and possibly influencing cellular membrane function. []

Q2: How does phensuximide compare to other anticonvulsants like ethosuximide in terms of its effects on cyclic nucleotides?

A2: Studies show that phensuximide, unlike ethosuximide, inhibits the accumulation of both cyclic AMP and cyclic GMP in depolarized brain tissue, suggesting a potential difference in their mechanisms of action. [] This distinction might explain why phensuximide exhibits activity against maximal electroshock seizures (MES) while ethosuximide does not. []

Q3: What is the molecular formula and weight of phensuximide?

A3: Phensuximide has the molecular formula C11H11NO2 and a molecular weight of 189.21 g/mol. []

Q4: Which spectroscopic techniques have been employed to characterize phensuximide?

A4: Researchers have used various spectroscopic techniques to analyze phensuximide, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR) spectroscopy, and mass spectrometry (MS). [, , ] These methods provide information about the functional groups, proton environments, and fragmentation patterns of the molecule.

Q5: What is the impact of magnesium trisilicate on phensuximide?

A5: Magnesium trisilicate, a common antacid ingredient, exhibits significant adsorption of phensuximide in vitro. [] This interaction could potentially influence the bioavailability of phensuximide when co-administered with antacids containing magnesium trisilicate.

Q6: Are there any known catalytic applications of phensuximide?

A6: While phensuximide is primarily recognized for its anticonvulsant properties, research has explored its use as a carrier molecule in the development of potential central nervous system antitumor agents. []

Q7: Have there been any computational studies on phensuximide?

A7: Yes, researchers have employed computational chemistry techniques to investigate phensuximide. For instance, studies have used chiral solvating agents and lanthanide shift reagents in conjunction with 1H NMR to differentiate between phensuximide enantiomers. []

Q8: What is the metabolic fate of phensuximide in dogs?

A8: In dogs, phensuximide is metabolized into several compounds, including α-phenylsuccinimide, levo -2-phenylsuccinamic acid, and N-methyl-α-( p -hydroxyphenyl)succinimide. Notably, no α-( p -hydroxyphenyl) succinimide is detected as a metabolic product. []

Q9: How do the plasma concentrations of phensuximide compare to its desmethyl metabolite in relation to clinical efficacy?

A9: Studies indicate that phensuximide, with a mean half-life of 7.8 hours, achieves lower average fasting plasma levels compared to its desmethyl metabolite. This difference in pharmacokinetic profiles might contribute to the relatively weaker antiepileptic effect observed with phensuximide. []

Q10: How do plasma concentrations of ethosuximide compare to phensuximide in treating petit mal epilepsy?

A10: Research suggests that ethosuximide, at dosages of 10–45 mg kg−1 day−1, reaches steady-state plasma concentrations between 10 and 150 μg ml−1 in children with petit mal epilepsy, demonstrating significant interindividual pharmacokinetic variability. [] This variability highlights the importance of monitoring plasma concentrations for individualized treatment optimization.

Q11: What were the long-term effects observed in patients treated with phensuximide for epilepsy?

A11: Long-term studies on patients receiving phensuximide revealed a potential decrease in its effectiveness over time. [] This observation highlights the need for continuous monitoring and potential adjustments in treatment strategies for long-term management of epilepsy with phensuximide.

Q12: Has phensuximide shown any efficacy in treating conditions other than epilepsy?

A12: Interestingly, phensuximide, along with other anticonvulsants, demonstrated hepatotrophic effects in partially hepatectomized rats. [] This finding suggests potential avenues for further investigation into its therapeutic applications beyond epilepsy management.

Q13: Is there any evidence of resistance development with phensuximide?

A13: While specific resistance mechanisms related to phensuximide are not extensively discussed in the provided research, understanding the potential for resistance development and its relation to other anticonvulsant compounds is crucial for optimizing long-term treatment strategies. []

Q14: What are the known urotoxic effects of phensuximide?

A14: Studies have shown that phensuximide can induce urotoxicity in Fischer 344 rats, with morphological changes observed primarily in the proximal tubular cells of the kidneys. [, ] These changes are characterized by features such as large vacuoles, opaque granule accumulation, and brush border damage. []

Q15: How does phenobarbital pretreatment influence the urotoxic effects of phensuximide?

A15: Pretreatment with phenobarbital has been found to potentiate the urotoxic effects of phensuximide in rats, leading to more pronounced hematuria, proteinuria, and bladder hemorrhages. [, ] This interaction underscores the importance of considering potential drug interactions when using phensuximide in conjunction with other medications.

Q16: Are there any concerns regarding the safety of phensuximide in patients with hepatic porphyrias?

A16: Phensuximide is generally considered unsafe for individuals with hepatic porphyrias due to its potential to precipitate acute attacks. [, ] This risk is associated with its ability to induce experimental porphyria in animal models. [, ]

Q17: Have there been any specific drug delivery strategies investigated for phensuximide?

A17: While the provided research does not delve into specific drug delivery approaches for phensuximide, optimizing its delivery to target tissues could potentially enhance its therapeutic efficacy and minimize potential side effects.

Q18: Which analytical techniques have been employed for the quantification of phensuximide in biological fluids?

A18: Various analytical methods have been developed and utilized for quantifying phensuximide concentrations in biological samples. These methods include gas chromatography (GC) [, , ], high-performance liquid chromatography (HPLC) [, ], and immunoassays like enzyme multiplied immunoassay technique (EMIT) and fluorescence polarization immunoassay (FPIA). []

Q19: Has the presence of phensuximide been detected in environmental samples?

A19: Research has detected phensuximide in groundwater samples, indicating its potential presence as a contaminant in water resources. [] This finding highlights the need to assess the environmental fate and potential ecological impact of pharmaceutical compounds like phensuximide.

Q20: Are there any studies on the dissolution and solubility properties of phensuximide?

A20: While the provided research doesn't offer detailed insights into the dissolution and solubility characteristics of phensuximide, understanding these properties is essential for developing optimal formulations with desirable bioavailability and efficacy.

Q21: What is the importance of analytical method validation in the context of phensuximide research?

A21: Validating analytical methods used to characterize and quantify phensuximide is crucial for ensuring the accuracy, precision, and specificity of the obtained data. [] These validation procedures are essential for generating reliable and reproducible research findings.

Q22: Does phensuximide elicit any known immunological responses?

A22: The available research does not provide information on the immunogenicity or potential for inducing immunological responses associated with phensuximide.

Q23: What are some alternative anticonvulsant drugs to phensuximide, and how do they compare?

A23: Several alternative anticonvulsant medications are available, each with its own mechanism of action, efficacy, and safety profile. [] Some alternatives include ethosuximide, valproic acid, lamotrigine, and levetiracetam. [] Selecting the most appropriate anticonvulsant requires careful consideration of individual patient factors, seizure type, potential side effects, and drug interactions.

Q24: Are there any specific guidelines for the disposal of phensuximide?

A24: Proper disposal of pharmaceuticals like phensuximide is crucial for minimizing environmental contamination. [] Adhering to local regulations and guidelines for pharmaceutical waste disposal is essential.

Q25: What significant milestones have marked the research and development of phensuximide?

A25: Research into phensuximide and its applications has evolved over time, encompassing a wide range of disciplines, including medicinal chemistry, pharmacology, toxicology, and environmental science. [] These interdisciplinary efforts have contributed significantly to our understanding of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B1677577.png)